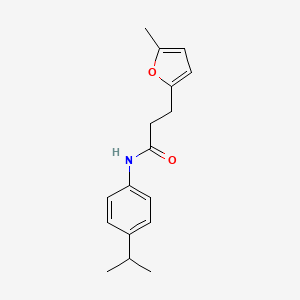
2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide is an organic compound that belongs to the family of sulfonamides. This compound is synthesized using a specific method and has been used in scientific research for various applications.
Aplicaciones Científicas De Investigación
2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide has been used in scientific research for various applications. One of the main applications of this compound is as a herbicide. It has been reported to have a high efficacy against a wide range of weeds. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases. It has been reported to have antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of the enzyme dihydropteroate synthase, which is involved in the biosynthesis of folic acid. Folic acid is an essential nutrient for the growth and development of organisms. By inhibiting the activity of dihydropteroate synthase, 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide disrupts the biosynthesis of folic acid, leading to the death of the organism.
Biochemical and Physiological Effects:
2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting the biosynthesis of folic acid. Additionally, this compound has been reported to have antitumor and anti-inflammatory properties. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide in lab experiments is its high efficacy against a wide range of weeds and microorganisms. Additionally, this compound has been reported to have antitumor and anti-inflammatory properties, making it a potentially useful compound in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. It can be toxic to humans and animals if ingested or inhaled. Therefore, proper safety precautions should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the use of 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide in scientific research. One direction is the development of new drugs for the treatment of diseases such as cancer and inflammation. Another direction is the use of this compound in the development of new herbicides with higher efficacy and lower toxicity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 2-pyridinylamine in the presence of a base such as triethylamine. The reaction yields 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide as the final product. This method has been reported in the literature and is reliable for the synthesis of this compound.
Propiedades
IUPAC Name |
2,3,4-trichloro-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O2S/c12-7-4-5-8(11(14)10(7)13)19(17,18)16-9-3-1-2-6-15-9/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWBJNJGBLRETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trichloro-N-pyridin-2-ylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)


![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)

![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)


![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)